molecular formula C15H10ClF3N4O2S B2448919 5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 400089-23-8

5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No.: B2448919
CAS No.: 400089-23-8
M. Wt: 402.78
InChI Key: QOAGOOQHADUDOQ-UHFFFAOYSA-N
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Description

5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C15H10ClF3N4O2S and its molecular weight is 402.78. The purity is usually 95%.
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Scientific Research Applications

Docking Studies and Crystal Structure Analysis

  • The crystal structure of a closely related tetrazole derivative, "5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole," was determined using X-ray crystallography. This study revealed that the tetrazole rings are planar, and the aryl rings at the 1- and 5-positions exhibit no conjugation to the tetrazole groups. Molecular docking studies were conducted to understand the interaction of the molecule with the cyclooxygenase-2 enzyme, suggesting potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Molecular Docking and Bioassay Studies

  • Another study on "1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole" and a similar compound explored their molecular structure using X-ray crystallography. The aryl rings in these compounds showed no conjugation to the tetrazole group. Their molecular docking studies aimed to understand their interaction within the active site of the cyclooxygenase-2 enzyme, and the in vitro bioassay studies indicated no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 enzymes (Al-Hourani et al., 2020).

Unexpected Formation and Structural Analysis

  • In a study involving the unexpected formation of novel azoles during a cyclization reaction, compounds similar to the target compound were analyzed using X-ray crystallography. This provided insights into the molecular structures and intermolecular interactions, including hydrogen bonds and Cl…π interactions. Docking studies compared these compounds with the celecoxib drug, and bioassay screenings revealed weak inhibition potency toward cyclooxygenase-2 enzyme (Al-Hourani et al., 2018).

Molecular Conformations and Hydrogen Bonding

  • A study on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural similarities with the compound , focused on their synthesis, molecular conformations, and hydrogen bonding. This research provided insights into the structural dynamics and potential interactions of these molecules (Sagar et al., 2017).

Properties

IUPAC Name

5-(2-chloro-4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O2S/c1-26(24,25)11-5-6-12(13(16)8-11)14-20-21-22-23(14)10-4-2-3-9(7-10)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAGOOQHADUDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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